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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

This guide provides a comprehensive overview of the stability of the antiviral drug Sofosbuvir
under various stress conditions. The data presented is compiled from several stability-
indicating studies, offering researchers, scientists, and drug development professionals a
comparative look at its degradation profile. Detailed experimental protocols and visual
workflows are included to support further research and method development.

Data Presentation: Forced Degradation of Sofosbuvir

The stability of Sofosbuvir has been extensively studied under forced degradation conditions as
stipulated by the International Council for Harmonisation (ICH) guidelines. These studies help
in understanding the intrinsic stability of the drug and in the development of stability-indicating
analytical methods. The following tables summarize the quantitative data from various studies.
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Stress Reagent/Para . Degradation
. Duration Reference
Condition meters (%)
o ) 10 hours (reflux
Acidic Hydrolysis 1N HCI 8.66 [1]
at 80°C)
26 hours (room
0.1N HCI 18.87 [2]
temp)
0.1N HCI 6 hours 23 [3]
0.1N HCI 6 hours 6.7 [4]
Alkaline
) 0.5N NaOH 24 hours (60°C) 45.97 [1]
Hydrolysis
0.1N NaOH 10 hours 50 [3]
Oxidative
, 30% H20:2 2 days (80°C) 0.79 [1]
Degradation
26 hours (room
30% H20:2 - [2]
temp)
3% H20:2 7 days 19.02 [3]
Thermal .
) 50°C 21 days No degradation [3]
Degradation
80°C and 75 *
- - [5]
5% RH
Photolytic )
) 254 nm 24 hours No degradation [1]
Degradation
Direct sunlight 21 days No degradation [3]
Visible light (1.2
million lux h/mg2) 5]
and UV (200
Wh/m?)
Neutral 26 hours (room
) Water 23.03 [2]
Hydrolysis temp)
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Key Findings from Stability Studies:

o Sofosbuvir is highly susceptible to degradation under alkaline conditions, with significant
degradation also observed under acidic and oxidative conditions.[1][3]

e The drug is relatively stable under thermal and photolytic stress.[1][3]

o Degradation leads to the formation of several impurities, which have been identified and
characterized in various studies.

Identified Impurities and Degradation Products

Forced degradation studies have led to the identification and characterization of several
impurities.
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Impurity

Molecular
Weight (m/z)

Formation
Condition

Proposed
Structure/Nam
e

Reference

Acid Degradation
Impurity

416.08

Acidic Hydrolysis

(R)-((2R, 3R, 4R,
5R)-5-(2,4-dioxo-
3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof
uran-2-yl)methyl
phenyl hydrogen
phosphate

[1]

Base
Degradation

Impurity A

453.13

Alkaline
Hydrolysis

(S)-isopropyl 2-
((R)-(((2R, 3R,
4R, 5R)-5-(2, 4-
dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof
uran-2-
yl)methoxy)
(hydroxy)phosph
orylamino)propa

noate

[1]

Base
Degradation

Impurity B

411.08

Alkaline
Hydrolysis

(8)-2-((R)-(((2R,
3R, 4R, 5R)-5-
(2,4-dioxo-3,4-
dihydropyrimidin-
1(2H)-yl)-4-
fluoro-3-hydroxy-
4-
methyltetrahydrof

[1]
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uran-2-

yl)methox-y)

(hydroxy)phos-
phorylamino)pro
panoic acid
Oxidative
Degradation 527.15 Oxidative Stress - [1]
Impurity
Degradation o ] Hydrolysis
488 Acidic Hydrolysis [3][6]
Product | (DP 1) product
Degradation Alkaline Hydrolysis
393.3 _ [3][6]
Product Il (DP 1) Hydrolysis product
Degradation
Product Ill (DP 393 Oxidative Stress - [3][6]

1)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the stability studies of
Sofosbuvir.

Forced Degradation (Stress Testing) Protocol

This protocol is a composite of methodologies reported in various studies to induce the
degradation of Sofosbuvir under controlled conditions.

e Preparation of Stock Solution: A stock solution of Sofosbuvir (e.g., 1000 pg/mL) is prepared
by dissolving an appropriate amount of the drug in a suitable solvent, such as methanol or a
mixture of methanol and water.[2][3]

o Acid Hydrolysis: To a specific volume of the stock solution, an equal volume of an acid
solution (e.g., 0.1N HCI or 1N HCI) is added.[1][2][3] The mixture is then either kept at room
temperature for a specified period (e.g., 26 hours) or refluxed at an elevated temperature
(e.g., 80°C for 10 hours).[1][2] After the exposure period, the solution is neutralized with a
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suitable base (e.g., ammonium bicarbonate) and diluted to a final concentration for analysis.

[1]

o Alkaline Hydrolysis: An equal volume of a basic solution (e.g., 0.1N NaOH or 0.5N NaOH) is
added to the stock solution.[1][3] The mixture is then incubated at a specific temperature
(e.g., 60°C) for a set duration (e.g., 24 hours).[1] Following incubation, the solution is
neutralized with an appropriate acid (e.g., HCI) and diluted for analysis.[1]

» Oxidative Degradation: Hydrogen peroxide (e.g., 3% or 30% H20:2) is added to the stock
solution.[1][3] The solution is then kept at room temperature or an elevated temperature
(e.g., 80°C) for a defined period (e.g., 26 hours to 7 days).[2][3] The resulting solution is then
diluted to the desired concentration for analysis.

o Thermal Degradation: The drug substance (solid-state) or a solution of the drug is exposed
to a high temperature (e.g., 50°C or 80°C) for an extended period (e.g., 21 days).[3][5]
Samples are then prepared for analysis.

o Photolytic Degradation: The drug substance or its solution is exposed to UV light (e.g., at
254 nm) or visible light in a photostability chamber for a specified duration.[1][5]

Analytical Method: Stability-Indicating HPLC/UPLC

The following describes a typical High-Performance Liquid Chromatography (HPLC) or Ultra-
Performance Liquid Chromatography (UPLC) method used to separate and quantify Sofosbuvir
from its degradation products.

o Chromatographic System: A liquid chromatography system equipped with a UV detector is
commonly used.[7][8]

o Column: A reverse-phase C18 column is frequently employed for separation (e.g., Agilent
Eclipse XDB-C18, 4.6 x 250 mm, 5 um).[7][8]

» Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an
organic solvent. Common mobile phases include:

o 0.1% Trifluoroacetic acid in water and acetonitrile (50:50 v/v).[7][8]

o 0.1% Formic acid in water and acetonitrile.[1]
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o 0.1% Orthophosphoric acid and Methanol.[9]
o Elution Mode: An isocratic mode of elution is often used.[7][8]

o Flow Rate: A typical flow rate is 1.0 mL/min or 1.5 mL/min.[3][4]

o Detection Wavelength: Detection is commonly performed at 260 nm, the maximum
absorbance wavelength for Sofosbuvir.[1][2][7]

o Data Analysis: The peak area of Sofosbuvir and its impurities are recorded, and the
percentage of degradation is calculated.

Visualizations

The following diagrams illustrate the typical workflow for stability studies and the degradation
behavior of Sofosbuvir.
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Caption: Experimental workflow for forced degradation studies of Sofosbuvir.
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Caption: Logical relationship of Sofosbuvir stability under different stress conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Stability of Sofosbuvir and
Its Impurities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8082611#comparative-stability-studies-of-sofosbuvir-
and-its-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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